Naphthomevalin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135529-33-8 |
|---|---|
Molecular Formula |
C25H31ClO5 |
Molecular Weight |
447 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C25H31ClO5/c1-15(2)7-6-8-17(5)10-12-25(31)22(29)19-13-18(27)14-20(28)21(19)23(30)24(25,26)11-9-16(3)4/h7,9-10,13-14,27-28,31H,6,8,11-12H2,1-5H3/b17-10+/t24-,25-/m0/s1 |
InChI Key |
DRVVWOVFACYRGZ-GFNWSNCPSA-N |
SMILES |
CC(=CCCC(=CCC1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)C1(CC=C(C)C)Cl)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@@]1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)[C@]1(CC=C(C)C)Cl)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)C1(CC=C(C)C)Cl)O)C)C |
Synonyms |
naphthomevalin |
Origin of Product |
United States |
Biosynthesis of Naphthomevalin
Biosynthetic Precursors and Initiating Steps
The journey to construct the Naphthomevalin molecule begins with the assembly of its foundational components, a polyketide-derived aromatic core and isoprenoid side chains.
1,3,6,8-Tetrahydroxynaphthalene (B103748) (THN) Core Formation
The structural backbone of this compound is 1,3,6,8-tetrahydroxynaphthalene (THN). core.ac.uk This aromatic core is assembled by multidomain, non-reducing polyketide synthases (PKSs). core.ac.uk In fungi, there are convergent pathways to produce THN. core.ac.uk For instance, some fungal PKSs create a hexaketide which is then cyclized and deacetylated to form the pentaketide (B10854585) THN. plos.org In bacteria, type III PKSs, such as RppA from Streptomyces griseus, catalyze the condensation of five malonyl-CoA molecules to directly form THN. nih.govjmb.or.kr The formation of THN is a critical initial step, providing the aromatic scaffold upon which subsequent modifications will occur. core.ac.uk
Isoprenylation and Terpene Diphosphates (Geranyl Diphosphate (B83284) (GPP), Dimethylallyl Diphosphate (DMAPP))
The terpenoid components of this compound are derived from the isoprenoid biosynthesis pathway. rsc.org This pathway generates the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgechelon-inc.com These C5 units are produced through either the mevalonate (B85504) (MVA) pathway, common in eukaryotes and fungi, or the methylerythritol phosphate (B84403) (MEP) pathway found in most bacteria. echelon-inc.comslu.se
For the synthesis of this compound, a C10 isoprenoid unit is required. This is achieved through the action of geranyl diphosphate (GPP) synthase, which catalyzes the condensation of DMAPP and IPP to form geranyl diphosphate (GPP). echelon-inc.comnih.govnih.gov GPP serves as the direct precursor for the geranyl moiety that will be attached to the THN core. mdpi.com
| Precursor Molecule | Biosynthetic Pathway | Role in this compound Synthesis |
| 1,3,6,8-Tetrahydroxynaphthalene (THN) | Polyketide Synthesis | Aromatic core structure |
| Geranyl Diphosphate (GPP) | Isoprenoid Biosynthesis | Source of the C10 geranyl side chain |
| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid Biosynthesis | Initiator molecule for GPP synthesis |
Role of Prenyltransferases (PTases)
The crucial step of attaching the isoprenoid side chain to the aromatic THN core is catalyzed by a class of enzymes known as prenyltransferases (PTases). nih.govnih.gov These enzymes facilitate the regioselective addition of the electrophilic terpene diphosphate (like GPP) to the electron-rich polyketide-derived aromatic nucleophile (THN). nih.gov
Aromatic prenyltransferases involved in secondary metabolism, including the biosynthesis of meroterpenoids like this compound, often belong to the ABBA superfamily. nih.govplos.org These enzymes are characterized by a distinctive protein fold featuring a central barrel of ten anti-parallel β-strands, often referred to as a PT barrel. plos.orguni-tuebingen.de The ABBA PTase family is found in both bacteria and fungi and is responsible for the C-prenylation of a wide variety of aromatic substrates. plos.orguni-tuebingen.deebi.ac.uk
Prenyltransferases exhibit remarkable regioselectivity, ensuring the precise placement of the isoprenoid moiety on the aromatic ring. nih.gov This is achieved by the enzyme's active site, which positions the two substrates in a specific orientation for the reaction to occur. chemistryviews.org The C-prenylation reaction catalyzed by ABBA prenyltransferases is mechanistically similar to a Friedel-Crafts alkylation, an electrophilic aromatic substitution. plos.org While enzymes typically direct prenylation to nucleophilic positions on the aromatic ring, the final structure of this compound presents a puzzle, as the geranyl group resides at the non-nucleophilic C3 position. escholarship.orgh1.co
Despite the final location of the geranyl group at C3 in this compound, the initial enzymatic prenylation is proposed to occur at the more nucleophilic C4 position of a THN derivative. nih.govescholarship.orgh1.cotandfonline.com A prenyltransferase, such as NapT9, catalyzes this C4-geranylation. tandfonline.com This initial C4 attachment is a key step that sets the stage for a subsequent and unusual rearrangement reaction. nih.govescholarship.orgh1.cotandfonline.com Research has shown that a vanadium-dependent haloperoxidase, NapH3, which was initially thought to be a halogenating enzyme, is actually responsible for mediating a C4-to-C3 α-hydroxyketone rearrangement of the geranyl group to form this compound. rsc.orgtandfonline.com This rearrangement is a critical and defining feature of this compound's biosynthesis.
| Enzyme Class | Function | Key Features |
| Polyketide Synthase (PKS) | Catalyzes the formation of the 1,3,6,8-Tetrahydroxynaphthalene (THN) core. | Multidomain enzymes that assemble polyketide chains from simple acyl-CoA precursors. |
| Geranyl Diphosphate (GPP) Synthase | Synthesizes GPP from DMAPP and IPP. | A type of prenyltransferase specific for C10 diphosphate synthesis. |
| ABBA Prenyltransferase | Catalyzes the attachment of the geranyl group to the THN derivative. | Characterized by a PT-barrel fold; facilitates C-prenylation. |
| Vanadium-dependent Haloperoxidase (NapH3) | Mediates the C4-to-C3 rearrangement of the geranyl group. | Initially identified as a haloperoxidase but functions as a selective isomerase in this pathway. |
Key Enzymatic Transformations and Rearrangements
Vanadium-Dependent Haloperoxidase (VHPO) Catalysis
Vanadium-dependent haloperoxidases (VHPOs) play a crucial and multifaceted role in the biosynthesis of this compound and related meroterpenoids. nih.govnih.gov These enzymes utilize a vanadate (B1173111) cofactor and hydrogen peroxide to oxidize halide ions, generating a reactive electrophilic halogen species. escholarship.orgnih.govchemistryviews.org In the context of meroterpenoid biosynthesis in Streptomyces bacteria, these VHPOs catalyze highly controlled and stereospecific reactions, distinguishing them from their less selective counterparts found in fungi and algae. escholarship.orgnih.gov
The napyradiomycin biosynthetic gene cluster, which produces this compound, encodes three distinct VHPO homologues: NapH1, NapH3, and NapH4. tandfonline.comescholarship.org While NapH1 and NapH4 are involved in halogenation and halocyclization reactions, the enzyme directly responsible for the final key step in this compound formation is NapH3. tandfonline.comescholarship.org Remarkably, NapH3 has evolved to lose its halogenating capability and functions exclusively as a selective catalyst for an α-hydroxyketone rearrangement. nih.govtandfonline.com This functional divergence is highlighted by comparison with the enzyme Mcl24 from the merochlorin pathway, a single, multitasking VHPO that catalyzes both chlorination-induced dearomatization and the subsequent rearrangement. nih.govescholarship.orgresearchgate.net
| Enzyme | Class | Function in this compound/Related Biosynthesis |
| NapH3 | Vanadium-Dependent Haloperoxidase (VHPO) Homologue | Catalyzes the α-hydroxyketone rearrangement to form this compound, shifting a geranyl group from C4 to C3. nih.govtandfonline.com Lacks halogenation activity. tandfonline.comescholarship.org |
| NapH1 | Vanadium-Dependent Chloroperoxidase (VCPO) | Catalyzes chlorination and etherification at distinct stages, including the stereospecific chloronium-induced cyclization of the prenyl moiety. tandfonline.comescholarship.org |
| NapT8 | Prenyltransferase (PTase) | Catalyzes the Mg2+-dependent prenylation of a monochlorinated THN derivative with dimethylallyl pyrophosphate (DMAPP). escholarship.org |
| NapT9 | Prenyltransferase (PTase) | Catalyzes the initial geranylation of the 1,3,6,8-tetrahydroxynaphthalene (THN) core at the C4 position. tandfonline.com |
| Mcl24 | Vanadium-Dependent Chloroperoxidase (VCPO) | A multitasking enzyme in the related merochlorin pathway that catalyzes both halogenation-mediated oxidative dearomatization and the α-hydroxyketone rearrangement. nih.govh1.coresearchgate.net |
Halogenation-Mediated Oxidative Dearomatization
A critical prerequisite for the key rearrangement step in this family of meroterpenoids is the activation of the stable aromatic THN ring system. This is accomplished through halogenation-mediated oxidative dearomatization, a reaction catalyzed by VHPOs like Mcl24 in the merochlorin pathway. nih.govresearchgate.net The process involves the enzymatic chlorination of the naphthol precursor, which induces an oxidative dearomatization of the ring. nih.govh1.co This creates a non-aromatic α-hydroxyketone intermediate that is primed for rearrangement. nih.gov In the this compound pathway, although the rearranging enzyme NapH3 is not a halogenase, its substrate is a C2-chlorinated, dearomatized intermediate generated by the action of other VHPOs in the pathway, such as NapH1. nih.govh1.coescholarship.org This initial enzymatic halogenation is therefore essential for setting the stage for the subsequent skeletal rearrangement. nih.govescholarship.org
Cryptic Halogenation Processes
The biosynthesis of this compound and related meroterpenoids like the naphterpins and marinones employs a strategy known as cryptic halogenation. escholarship.orgescholarship.orgresearchgate.net In this process, a halogen atom is transiently incorporated into a biosynthetic intermediate to facilitate a specific chemical transformation, but is subsequently lost and does not appear in the final natural product structure. escholarship.orgresearchgate.net The role of the transient chlorine atom is to selectively activate the THN ring, promoting the α-hydroxyketone rearrangement. escholarship.orgescholarship.org The subsequent loss of chloride anions can then lead to the formation of a highly oxidized naphthoquinone core. escholarship.orgescholarship.org This cryptic use of halogenation highlights a sophisticated enzymatic strategy to overcome the inherent lack of reactivity at certain positions on the aromatic scaffold. researchgate.net
α-Hydroxyketone Rearrangement
The central and most mechanistically intriguing step in the biosynthesis of this compound is an enzyme-promoted α-hydroxyketone rearrangement. nih.govnih.gov This transformation was discovered to be the solution to the long-standing puzzle of how the C3-prenylation pattern arises in this major class of bacterial meroterpenoids. nih.govh1.co The reaction is catalyzed by the VHPO homologue NapH3, which acts on a C2-chlorinated α-hydroxyketone precursor. nih.govh1.co This rearrangement is not only key to this compound but is considered a conserved and unifying biosynthetic reaction for an entire family of related natural products. nih.govnih.govresearchgate.net The discovery was supported by biomimetic total synthesis, which utilized a thermal α-hydroxyketone rearrangement to successfully synthesize this compound, mirroring the proposed biosynthetic step. nih.govenglelab.com
The α-hydroxyketone rearrangement achieves the migration of a prenyl appendage from the C4 position to the C3 position of the THN-derived core. nih.govescholarship.org The biosynthesis initiates with a standard prenylation reaction where a prenyltransferase (NapT9) attaches a geranyl group to the nucleophilic C4 carbon of the THN scaffold. nih.govtandfonline.com Following oxidative dearomatization and chlorination at C2, the resulting intermediate is the substrate for NapH3. nih.govh1.co The NapH3-catalyzed rearrangement then shifts the entire geranyl side chain from C4 to the adjacent, non-nucleophilic C3 position, thereby establishing the characteristic carbon skeleton of this compound. nih.govtandfonline.comescholarship.org
Theoretical studies using Density Functional Theory (DFT) calculations have shed light on the mechanism of the rearrangement. rsc.org The migration of the geranyl group is proposed to occur via a 1,2-suprafacial shift. rsc.org This type of shift involves the movement of the migrating group across the same face of the molecular plane. Enzymes are adept at controlling the conformation of substrates to facilitate such stereospecific rearrangements. researchgate.net The calculations indicate that the rearrangement is thermodynamically favorable, but only when there is geminal disubstitution (e.g., a chlorine atom and a hydroxyl group) at the C2 position. nih.govrsc.org This substitution pattern is crucial as it disrupts the planarity and π-conjugation of the aromatic system, thereby lowering the energetic barrier for the 1,2-alkyl shift. nih.govrsc.org The enzyme NapH3 provides the specific catalytic environment to promote this otherwise challenging transformation with high fidelity and stereocontrol. nih.govescholarship.org
Thermodynamic Favorability of Rearrangement
A pivotal step in the formation of this compound is an α-hydroxyketone rearrangement (also referred to as an α-ketol rearrangement) that shifts a geranyl group from the C4 position to the C3 position of the dearomatized naphthalene (B1677914) core. nih.govh1.co This transformation is biochemically unusual because the C3 position is not inherently nucleophilic, making a direct prenylation at this site unlikely. nih.govh1.co The pathway circumvents this by an initial C4-prenylation followed by the rearrangement. nih.gov
Computational studies, including Density Functional Theory (DFT) calculations, have shown that this 1,2-suprafacial-geranyl migration is a thermodynamically favorable process. escholarship.orgrsc.org The favorability is attributed to the presence of a gem-disubstitution at the C2 position, which disrupts the π-conjugated system of the bicyclic ring structure. rsc.org This disruption facilitates the migration of the bulky geranyl side chain from C4 to C3, leading to the formation of the stable this compound structure. nih.govrsc.org The enzyme responsible for catalyzing this specific rearrangement in the napyradiomycin pathway is NapH3, a vanadium-dependent haloperoxidase (VHPO) homologue that has evolved to exclusively mediate this isomerization without performing a halogenation reaction. nih.govtandfonline.com
Stereoselective Chlorination-Cyclization
Following the formation of this compound, further structural diversity is achieved through enzymatic modifications. One such key modification is the stereoselective chlorination-cyclization of the C2-prenyl (dimethylallyl) side chain. This reaction is catalyzed by NapH1, a vanadium-dependent chloroperoxidase (VCPO) from Streptomyces sp. CNQ-525. nih.govresearchgate.net
The NapH1 enzyme facilitates a highly stereoselective reaction where a chloronium ion is generated and then attacked by the adjacent hydroxyl group, leading to the formation of a new tetrahydropyran (B127337) ring. researchgate.netescholarship.org This cyclization converts this compound into napyradiomycin A1, a more complex tricyclic derivative. nih.govescholarship.org The reaction is diastereoselective, implying a specific facial formation of the chloronium ion and subsequent cyclization. escholarship.org This enzymatic transformation highlights the role of VCHPOs in performing complex and stereospecific bond formations in natural product biosynthesis. researchgate.net
Cyclization and Post-Prenylation Modifications
The biosynthesis of this compound and its derivatives involves several cyclization and post-prenylation modification steps that are crucial for generating the final, structurally diverse molecules. Prenylation itself is the attachment of isoprenoid lipid moieties, such as dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP), to a substrate. mdpi.com Subsequent modifications often include proteolytic processing and methylation to alter the hydrophobicity and function of the resulting protein or metabolite. mdpi.comfrontiersin.org
In the context of this compound, the primary modifications after the initial prenylations and rearrangement are further cyclizations of the terpene side chains. As mentioned, the enzyme NapH1 catalyzes the cyclization of the C2-prenyl group to form the 6,6,6-tricyclic system of napyradiomycin A1. nih.gov Additionally, the C3-geranyl group can also undergo a chlorination-induced cyclization, catalyzed by the enzyme NapH4, to form an additional cyclohexane (B81311) ring, as seen in napyradiomycin B1. nih.govacs.orgescholarship.org These reactions demonstrate how a common intermediate, this compound, serves as a scaffold for enzymatic tailoring that leads to a wide array of natural products. nih.gov
Biosynthetic Pathways of Related Meroterpenoids
The biosynthetic pathway leading to this compound is a central hub that connects to the formation of a larger family of meroterpenoids. Understanding these connections provides insight into the evolution of enzymatic function and the generation of chemical diversity.
Comparison with Napyradiomycin Biosynthesis
This compound is a direct and essential biosynthetic intermediate of the napyradiomycin family of antibiotics. nih.govnih.gov The entire pathway is a highly streamlined process catalyzed by only five core enzymes starting from three basic substrates: 1,3,6,8-tetrahydroxynaphthalene (THN), dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP). nih.govacs.org
The biosynthesis begins with the prenyltransferase NapT9 catalyzing the geranylation of THN at the C4 position. nih.gov The product is then oxidatively dearomatized and chlorinated by the dual-acting enzyme NapH1. nih.govescholarship.org Next, a second prenyltransferase, NapT8, attaches a dimethylallyl group (from DMAPP) at the C2 position. tandfonline.comnih.gov The resulting α-hydroxyketone intermediate undergoes the key rearrangement catalyzed by NapH3 to yield this compound. nih.govnih.gov From here, the pathway diverges:
Napyradiomycin A1 formation : NapH1 acts a second time, catalyzing the chloronium-induced cyclization of the C2-prenyl side chain of this compound. nih.govescholarship.org
Napyradiomycin B1 formation : After the action of NapH1 to form the tricyclic core, the enzyme NapH4 catalyzes a distinct, chloronium-induced cyclization of the C3-geranyl side chain to create the characteristic chlorinated cyclohexane ring of napyradiomycin B1. nih.govacs.orgescholarship.org
This pathway showcases the remarkable efficiency and versatility of VHPO enzymes, which perform distinct and complex transformations including dearomatization, chlorination, rearrangement, and cyclization. tandfonline.comnih.gov
| Enzyme | Function in Napyradiomycin Biosynthesis |
| NapT9 | Prenyltransferase: Catalyzes C4-geranylation of THN. nih.gov |
| NapH1 | VHPO: 1) Catalyzes oxidative dearomatization and monochlorination. 2) Catalyzes chlorination-induced cyclization of the C2-prenyl group of this compound to form napyradiomycin A1. nih.govescholarship.org |
| NapT8 | Prenyltransferase: Catalyzes C2-prenylation with DMAPP. tandfonline.comnih.gov |
| NapH3 | VHPO Homologue: Catalyzes the C4-to-C3 α-hydroxyketone rearrangement to form this compound. nih.govtandfonline.com |
| NapH4 | VHPO: Catalyzes chlorination-induced cyclization of the C3-geranyl group to form napyradiomycin B1. nih.govacs.org |
Comparison with Merochlorin Biosynthesis
The merochlorins are another family of THN-derived meroterpenoids that share a key biosynthetic feature with the napyradiomycins: an α-hydroxyketone rearrangement to explain C3 prenylation. nih.govescholarship.org This shared strategy points to a unifying paradigm for the biosynthesis of these complex natural products. nih.gov However, there are significant differences in the enzymatic machinery.
In merochlorin biosynthesis, a single, multifunctional vanadium-dependent chloroperoxidase, Mcl24, is responsible for a cascade of reactions. nih.gov It catalyzes the oxidative dearomatization of the THN ring, dichlorination, and the subsequent α-hydroxyketone rearrangement to shift the terpene side chain from C4 to C3. nih.govescholarship.org
In contrast, the napyradiomycin pathway divides these responsibilities among multiple, more specialized enzymes. nih.govtandfonline.com NapH1 performs the initial oxidative dearomatization and chlorination, while NapH3, which lacks halogenating activity, is dedicated solely to catalyzing the α-hydroxyketone rearrangement. nih.govtandfonline.com This comparison illustrates how different evolutionary strategies can be employed to achieve a similar, complex chemical transformation. The merochlorin pathway relies on a single, versatile enzyme, whereas the napyradiomycin pathway utilizes a suite of specialized enzymes to carry out the biosynthesis in a more stepwise manner. nih.govescholarship.orgtandfonline.com
| Feature | Napyradiomycin Biosynthesis | Merochlorin Biosynthesis |
| Precursor | 1,3,6,8-Tetrahydroxynaphthalene (THN) nih.gov | 1,3,6,8-Tetrahydroxynaphthalene (THN) mdpi.comresearchgate.net |
| Key Rearrangement | α-hydroxyketone rearrangement (C4→C3) nih.gov | α-hydroxyketone rearrangement (C4→C3) nih.gov |
| Enzyme for Rearrangement | NapH3 (specialized isomerase) nih.govtandfonline.com | Mcl24 (multifunctional VCPO) nih.gov |
| Enzyme(s) for Dearomatization & Halogenation | NapH1 (VCPO) nih.govnih.gov | Mcl24 (VCPO) nih.gov |
| Overall Strategy | Division of labor among multiple enzymes. nih.govnih.gov | Multiple steps catalyzed by a single enzyme. nih.gov |
Comparison with Naphterpin (B1215475) and Marinone Biosynthesis
The biosynthetic pathways of this compound, naphterpins, and marinones share a common origin and several key chemical transformations, yet diverge to create structural variety. All three classes of meroterpenoids are derived from the polyketide 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govresearchgate.netthieme.de A central challenge that these pathways overcome is the installation of an isoprene (B109036) substituent at the non-nucleophilic C-3 position of the THN core. nih.gov This is accomplished via a remarkable α-hydroxyketone rearrangement that shifts a terpene side chain from the nucleophilic C-4 position to the C-3 position. nih.govresearchgate.net This rearrangement is a unifying feature in the biosynthesis of these C3-prenylated meroterpenoids. nih.govnih.gov
Despite these similarities, key distinctions exist. The primary difference lies in the length and type of the terpene unit attached. Naphterpin biosynthesis incorporates a geranyl (C10) unit, while marinones assimilate a longer farnesyl (C15) group. escholarship.org this compound, as an intermediate in napyradiomycin biosynthesis, features a C-4 geranyl group that is later rearranged, and is also subsequently prenylated at C-2. nih.govescholarship.org
Furthermore, the enzymatic machinery, particularly the vanadium-dependent chloroperoxidase (VCPO) enzymes, shows functional divergence. In naphterpin and marinone biosynthesis, VCPOs are proposed to catalyze oxidative dearomatization and dichlorination, followed by the α-hydroxyketone rearrangement, with subsequent loss of chloride to form the final naphthoquinone core. nih.gov This process involves "cryptic halogenation," where chlorine is used mechanistically but is absent in the final products. nih.govresearchgate.net In contrast, while the VCPO homolog NapH3 in this compound biosynthesis catalyzes only the α-hydroxyketone rearrangement of a chlorinated intermediate, other VCPOs in the pathway (NapH1, NapH4) are responsible for chlorination and subsequent cyclization reactions that are hallmarks of the napyradiomycins. nih.govescholarship.org
Elucidation of Biosynthetic Pathways
The intricate pathway leading to this compound has been unraveled through a powerful combination of molecular genetics, in vitro biochemistry, and computational analysis. These interdisciplinary approaches have allowed researchers to piece together the enzymatic puzzle, identifying the specific genes, enzymes, and intermediates involved in its construction. researchgate.netescholarship.org
Application of Molecular Biology Techniques (e.g., Gene Cluster Characterization, Heterologous Expression)
A cornerstone in understanding this compound biosynthesis was the identification and characterization of the napyradiomycin (nap) biosynthetic gene cluster (BGC) from the marine bacterium Streptomyces sp. CNQ-525. escholarship.org This 43 kb gene cluster was found to contain all the necessary genetic information, including genes for the synthesis of the THN polyketide core, mevalonate-derived isoprenoid precursors, and the key tailoring enzymes. escholarship.org
Sequence analysis of the nap cluster identified genes encoding two ABBA-type aromatic prenyltransferases (NapT8 and NapT9) and, significantly, three vanadium-dependent haloperoxidase (VHPO) homologues (NapH1, NapH3, and NapH4), marking the first discovery of such enzymes being involved in a bacterial secondary metabolic pathway. nih.govescholarship.org
Heterologous expression has been a vital tool for functionally characterizing these genes. nih.govnih.gov By transferring the entire nap gene cluster or individual genes into a suitable host organism, such as Streptomyces albus, researchers can activate a silent or poorly expressed pathway and isolate the resulting products. mdpi.com This strategy confirmed the function of the nap cluster and enabled the production and characterization of biosynthetic intermediates and final products, directly linking the genes to the molecules they create. escholarship.orgresearchgate.net
In Vitro Enzymatic Studies with Biosynthetic Intermediates
Reconstituting the biosynthetic steps in a test tube using purified enzymes and synthetic intermediates has provided definitive evidence for the function of individual enzymes. researchgate.netresearchgate.net This approach was critical in deciphering the sequence of events leading to this compound.
Key findings from in vitro assays include:
NapT9: This aromatic prenyltransferase was shown to catalyze the first committed step of terpene installation, transferring a geranyl pyrophosphate (GPP) unit to the C-4 position of the THN core. escholarship.org
NapH1: This VCPO acts twice in the full napyradiomycin pathway. Its first role relevant to this compound formation is the monochlorination of the 4-geranyl-THN intermediate. escholarship.orgescholarship.org
NapT8: Following the initial chlorination, the prenyltransferase NapT8 attaches a dimethylallyl pyrophosphate (DMAPP) group to the chlorinated intermediate. escholarship.org
NapH3: This enzyme carries out the pivotal and previously enigmatic step. In vitro studies demonstrated that NapH3, a VCPO homolog, is devoid of halogenating activity. Instead, it exclusively catalyzes the α-hydroxyketone rearrangement of the geranyl group from the C-4 to the C-3 position, forming this compound. nih.govescholarship.org
The use of synthetically prepared, racemic intermediates in these enzymatic reactions also revealed that the transformations catalyzed by NapT8 and NapH3 are stereospecific, as evidenced by kinetic resolution of the substrates. nih.govthieme-connect.com Subjecting the final product, this compound, to the enzyme NapH1 resulted in the formation of napyradiomycin A1, confirming this compound's status as a true biosynthetic intermediate. nih.gov
Computational Chemistry in Mechanistic Elucidation (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the reaction mechanisms that are difficult to observe experimentally. numberanalytics.comwikipedia.orgjmchemsci.com DFT calculations were instrumental in understanding the feasibility and energetics of the key α-hydroxyketone rearrangement step catalyzed by NapH3. nih.gov
Theoretical studies were used to model the thermal (non-enzymatic) 1,2-alkyl shift and compare it with the proposed enzymatic mechanism. nih.gov The calculations supported a concerted 1,2-suprafacial-shift mechanism for the rearrangement. nih.gov These computational models helped to explain how the rearrangement is thermodynamically favored, partly due to the formation of a more stable, conjugated planar structure in the product, this compound. nih.gov By mapping potential energy surfaces and studying transition states, computational methods complement experimental data, offering a deeper understanding of the underlying chemical principles governing the biosynthesis. numberanalytics.comarxiv.org
Chemical Synthesis and Derivatization
Total Synthesis Approaches
Total synthesis approaches to naphthomevalin aim to construct the complete molecular structure from simpler precursors. One notable 11-step total synthesis of (±)-naphthomevalin was specifically designed to incorporate several steps mirroring its proposed biosynthesis. nih.gov
Biomimetic synthesis strategies for this compound are designed to emulate the presumed natural biosynthetic cascade, leveraging the inherent reactivity and structural predispositions of key intermediates. nih.govperflavory.com This approach seeks to exploit the efficiency and selectivity observed in nature's synthetic routes.
The biomimetic synthesis of this compound commences with a polyketide-derived aromatic nucleophile, such as methyl (3,5-dimethoxyphenyl)acetate. nih.gov This precursor is transformed into a methyl ketone via Friedel–Crafts acylation, followed by demethylation. nih.gov Subsequent protection as a bis-methoxymethyl (MOM) ether and base-induced aromatization through a Dieckmann-type cyclization yields a protected tetrahydroxynaphthalene (THN) derivative. nih.gov A crucial step involves selective C4 geranylation, achieved via palladium-mediated allylation using ethyl geranyl carbonate as the electrophile. nih.gov This strategy effectively utilizes the C4-nucleophilic reactivity of THN to build a precursor molecule that can then undergo an alkyl migration to establish the desired C3-substitution pattern found in this compound. nih.gov Proposed biosynthetic intermediates, synthesized through biomimetic routes, have also served as substrates in enzymatic studies to further elucidate the natural biosynthetic involvement of the α-hydroxyketone rearrangement in this compound formation. nih.gov
The α-hydroxyketone rearrangement is a pivotal transformation in the concise total synthesis of this compound, offering strategic insights into the formation of napyradiomycin meroterpenes. nih.govnih.govfragranceu.com This rearrangement facilitates the shift of a geranyl group from the C4 to the C3 position of a THN derivative, a key step in achieving the correct substitution pattern of this compound. nih.gov Theoretical and experimental studies support a concerted 1,2-suprafacial-shift mechanism for this rearrangement, which is thermodynamically favored due to the formation of a more conjugated, planar structure in the products. nih.gov Critically, geminal disubstitution at the C2 position of the α-hydroxyketone intermediate is necessary for the migration to occur efficiently. nih.gov For instance, heating a specific α-hydroxyketone intermediate (e.g., compound 33) in toluene (B28343) at 110 °C for 16 hours resulted in the quantitative yield of (±)-naphthomevalin. nih.gov This rearrangement is considered a conserved biosynthetic reaction within the merochlorin and napyradiomycin classes of meroterpenoid antibiotics. nih.gov
Chemo-Enzymatic Synthesis Methodologies
Chemo-enzymatic synthesis methodologies represent a powerful approach that integrates both chemical and enzymatic transformations to synthesize complex natural products like this compound and its relatives. readthedocs.ionih.gov This hybrid strategy offers significant advantages, including high regio- and stereoselectivity, and often improved economic efficiency compared to purely chemical or enzymatic methods. For the napyradiomycin family, which includes this compound, chemo-enzymatic total syntheses have been successfully developed. readthedocs.io These methods have utilized recombinant napyradiomycin biosynthetic enzymes, such as polyketide synthases, prenyltransferases, and vanadium-dependent haloperoxidases (VHPOs), to achieve milligram-scale synthesis of compounds like napyradiomycins A1 and B1 in a one-pot, one-day process. readthedocs.io The application of VHPO enzymology is particularly notable for its utility in generating complex natural products.
Enantioselective Synthesis Considerations
Enantioselective synthesis is a critical aspect in the production of complex natural products, as different enantiomers can exhibit distinct biological activities. For meroterpenoids, including this compound, achieving stereocontrol during synthesis is crucial. The development of viable enantioselective approaches, often leveraging enzymatic catalysis, has been reported for complex halogenated metabolites within the napyradiomycin family, such as napyradiomycin B1, which were previously challenging to synthesize enantioselectively by chemical means alone. The utility of VHPO enzymology plays a significant role in establishing stereocontrol in these challenging synthetic transformations.
Synthetic Analogues and Derivatives
The exploration of synthetic analogues and derivatives of this compound is an active area of research, driven by the desire to discover compounds with improved biological activities or specific pharmacological profiles. The broader class of naphthoquinone derivatives, which includes this compound, serves as a rich source for such investigations, often utilizing readily available precursors like 2,3-dichloro-1,4-naphthoquinone. These synthetic modifications can lead to compounds with diverse pharmacological properties. The ongoing research into meroterpenoids, including this compound, has directly inspired efforts to develop new halogenation methodologies for organohalogens, underscoring the importance of these natural products as templates for novel chemical entities. nih.gov Synthetic approaches are continuously being explored for the preparation of improved bioactive analogues of this compound.
Strategies for Structural Modification
Structural modification of bioactive natural products is a cornerstone of medicinal chemistry, aiming to improve their pharmacological properties and overcome inherent limitations such as poor bioavailability or metabolic instability. Various strategies are employed to achieve these modifications:
Structural Simplification and Fragmentation: This approach involves reducing the complexity of the natural product's core structure, or breaking it down into smaller, more manageable fragments. The goal is to create simpler, more synthesizable scaffolds that retain or even enhance activity, facilitating the exploration of structure-activity relationships.
Elimination or Introduction of Groups: Redundant atoms or groups can be eliminated, while new functional groups can be introduced to modulate physicochemical properties, such as solubility. For instance, adding a hydroxyl group can increase water solubility. The introduction of bulky groups, like aryl, alkyl, or alkoxy moieties, can also impact drug-target interactions, metabolic stability, and pharmacokinetics, potentially improving selectivity by blocking off-target interactions.
Prodrug Design: This strategy involves chemically modifying the natural product into an inactive derivative (prodrug) that is converted into the active form within the body. Common prodrug approaches include esterification, amidation, and phosphate (B84403) masking, which can optimize physicochemical properties and pharmacokinetic profiles.
Molecular Hybridization: This involves combining pharmacophores (the essential parts of a molecule responsible for its biological activity) from different natural products or synthetic compounds. This can lead to novel chemical entities with enhanced biological activity, improved efficacy, selectivity, and safety profiles by exploiting synergistic interactions.
These general strategies provide a framework for modifying complex natural products, including meroterpenoids like this compound, to optimize their chemical and biological characteristics.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues has been a subject of significant research, driven by the desire to understand its biosynthesis and to create derivatives with potentially improved properties.
A concise total synthesis of this compound has been achieved through the application of a biosynthetic α-hydroxyketone rearrangement. This rearrangement is a key enzymatic transformation that sheds light on the mechanism of this process. Furthermore, a biomimetic total synthesis of this compound (7) was developed, inspired by the proposed biosynthetic pathway of the napyradiomycins core.ac.uk. This synthetic endeavor not only confirmed the chemical feasibility of the hypothesized pathway but also provided access to potential biosynthetic intermediates, which are valuable as substrates and synthetic standards for newly discovered enzymes core.ac.uk. Another biomimetic total synthesis of (±)-Naphthomevalin has also been reported.
Enzymatic processes play a crucial role in the natural production and potential synthesis of this compound. For instance, vanadium-dependent chloroperoxidase (VCPO) enzymes, specifically NapH3, are known to catalyze a 1,2-shift of a precursor (9) to yield this compound (10) within the napyradiomycin biosynthetic pathway. This enzymatic step involves an α-hydroxyketone rearrangement that shifts the terpene side chain from the C-4 to the C-3 position of the naphthalene (B1677914) core. Prenylation is also identified as a structural modification that can lead to this compound via such α-hydroxyketone rearrangement.
Research has also led to the identification and synthesis of this compound analogues. From Streptomyces sp. CPCC 203577, new analogues of this compound (4) were identified, including Δ7'',8''-6''-hydroxythis compound. This suggests that modifications such as hydroxylation and alterations in double bond positions are possible. Another analogue mentioned is SF2415B1, which differs from this compound by a methyl group (R = Me for SF2415B1, R = H for this compound). The modification of prenyl chain lengths (e.g., isoprenyl, farnesyl versus geranyl series) has also been explored in the synthesis of other meroterpenoid analogues, indicating a general strategy for structural diversification within this class of compounds.
Compound Names and PubChem CIDs
Biological Activities and Mechanistic Research
General Biological Activity SpectrumNaphthomevalin, as a member of the naphthoquinone family, has been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.ontosight.aimdpi.comResearch into naphthoquinones, including compounds like this compound, is ongoing to explore their potential as therapeutic agents.ontosight.ai
Antimicrobial Activitythis compound is recognized as an antibacterial polyketide secondary metabolite.nih.govresearchgate.netStudies have consistently demonstrated its antimicrobial properties, particularly against Gram-positive bacteria.nih.govresearchgate.netmdpi.commdpi.commdpi.comnih.govresearchgate.netsemanticscholar.org
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))this compound has shown potent antibacterial activity against Gram-positive bacteria.nih.govresearchgate.netmdpi.commdpi.commdpi.comnih.govresearchgate.netsemanticscholar.orgSpecifically, it has demonstrated activity comparable to positive controls like cefpirome (B1668871) sulfate (B86663) against Staphylococcus aureus (S. aureus).mdpi.comS. aureus is a Gram-positive bacterium frequently found in the human microbiota, but it can also act as an opportunistic pathogen, causing various infections, including those by antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).wikipedia.orgnih.govwikipedia.orgbiolabtests.comhartmann-science-center.com
In studies involving napyradiomycins, a group of meroterpenoids that includes this compound, compounds including this compound (often referred to as compound 7 or 8 in these studies) have exhibited significant antibacterial activities against Gram-positive strains such as Staphylococcus aureus ATCC 25923, Staphylococcus aureus ATCC 29213, Bacillus subtilis SCSIO BS01, and Bacillus thuringensis SCSIO BT01. mdpi.commdpi.comnih.gov
The minimum inhibitory concentration (MIC) values for this compound and related compounds against S. aureus have been reported, indicating its effectiveness. For instance, in one study, this compound (compound 7) displayed potent activity against S. aureus comparable to cefpirome sulfate, with an MIC value of < 0.78 µg/mL. mdpi.com Another study reported MIC values ranging from 0.5 to 32 µg/mL for this compound (compound 8) and other napyradiomycins against S. aureus ATCC 29213, Bacillus subtilis SCSIO BS01, and Bacillus thuringensis SCSIO BT01. mdpi.comnih.govsemanticscholar.org
Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus ATCC 25923 | < 0.78 | mdpi.com |
| This compound | Staphylococcus aureus ATCC 29213 | 0.5 - 32 | mdpi.comnih.govsemanticscholar.org |
| This compound | Bacillus subtilis SCSIO BS01 | 0.5 - 32 | mdpi.comnih.govsemanticscholar.org |
| This compound | Bacillus thuringensis SCSIO BT01 | 0.5 - 32 | mdpi.comnih.govsemanticscholar.org |
Related Activities (e.g., Antiviral, Anticancer, Antioxidant Properties)Beyond its antimicrobial effects, this compound and related naphthoquinone-based meroterpenoids have been noted for other biological activities.ontosight.aimdpi.com
Antiviral Activity: While this compound itself has been reported to not display apparent anti-Pseudorabies virus (PRV) activity in some studies, other naphthoquinone derivatives are widely recognized for their potent antiviral properties. nih.govgoogle.comnih.govuin-alauddin.ac.id The specific activity of this compound would depend on its exact structure and substituents. ontosight.ai
Anticancer Activity: Naphthoquinone-based meroterpenoids, including those structurally related to this compound, exhibit cytotoxic activities. mdpi.commdpi.commdpi.comnih.govsemanticscholar.orgdntb.gov.ua Some napyradiomycins, which are structurally related to this compound, have shown moderate cytotoxicities against various human cancer cell lines, including SF-268, MCF-7, NCI-H460, and HepG-2, with IC50 values below 20 µM. mdpi.comnih.govsemanticscholar.org
Antioxidant Properties: Naphthoquinones are known for their antioxidant properties due to their ability to undergo redox reactions. ontosight.aimdpi.commdpi.com However, some studies specifically evaluating this compound and a series of napyradiomycins have reported that they did not show antioxidative activities in certain assays. mdpi.comnih.gov This suggests that the presence and nature of specific substituents on the naphthoquinone core might influence this particular activity.
Structure-Activity Relationship (SAR) StudiesStructure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity.nih.govscienceforecastoa.comcollaborativedrug.comFor this compound and related meroterpenoids, SAR studies are crucial for understanding which structural features are responsible for their observed biological effects.ontosight.ainih.gov
Impact of Naphthoquinone Core SubstituentsThe biological activity of this compound is influenced by its complex structure, particularly the substituents on its naphthoquinone core.ontosight.ainih.govResearch on analogues of this compound has provided insights into the importance of specific structural elements for anti-Gram-positive bacterial activity. For instance, the monoterpene side chain in this compound has been suggested to be important for its anti-Gram-positive bacterial activity.nih.govresearchgate.net
In the context of related napyradiomycins, which share a semi-naphthoquinone nucleus, SAR studies have indicated that modifications to the naphthoquinone core and its attached units can impact activity. For example, bromination at certain positions (e.g., C-3 or C-16) in napyradiomycins can have a positive effect on antibacterial potency compared to chlorination. mdpi.com Conversely, certain structural changes, such as the dechlorination at C-4a leading to a double bond, can result in a slight decline in both antibacterial and cytotoxic potency. mdpi.com The presence of hydroxy groups can also influence solubility and interaction with biological systems. ontosight.ai These findings underscore the critical role of the naphthoquinone core substituents in modulating the biological profile of this compound and its derivatives.
Influence of Terpene Side Chain Modifications
The biological activities of this compound and its congeners, such as the napyradiomycins, are significantly influenced by modifications to their terpene side chains. Napyradiomycins, for instance, are categorized into types A, B, and C based on the structural features of their terpenoid side chains: Type A possesses a linear terpenoid chain, Type B features a cyclized cyclohexane (B81311) ring, and Type C exhibits a 14-membered cyclic ether ring formed by cyclization between C7 and C10a of the naphthoquinone core mdpi.com.
Research on analogues has demonstrated that the length and structure of these prenyl chains can alter bioactivity. For example, in studies comparing isoprenyl, farnesyl, and geranyl series of certain quinone derivatives, isoprenyl and farnesyl series were found to be more potent against Plasmodium falciparum, while the geranyl series showed better inhibitory activity against the farnesyltransferase enzyme mdpi.com. Similarly, furaquinocins, another class of naphthoquinone-based meroterpenoids, exhibit structural variations primarily in the degree of oxidation of their terpene side chains, which correlates with their observed cytocidal activities nih.gov. The positioning of the geranyl side chain can also influence the mechanism of cell death, with analogues causing death predominantly by necrosis or apoptosis depending on the specific isomer mdpi.com.
Role of Halogen Substituents in Bioactivity
Halogen substituents, such as the chloro group present in this compound, play a crucial role in shaping the biological activity, bioavailability, and stability of these compounds ontosight.aimdpi.comresearchgate.net. This compound is a chlorinated natural product, and the presence of halogen atoms is a defining characteristic of halometabolites, a group of compounds known for their diverse biological properties ontosight.aimdpi.comescholarship.org.
Halogens can act as leaving groups, which facilitates interactions with nucleophiles and can thereby potentiate the biological activity of halogenated natural products acs.org. The unique capacity for halogenated isoprenoid (HI) production in certain Streptomyces strains, including those producing this compound, is linked to the presence of numerous prenyltransferase (PTase) enzymes and vanadium-dependent haloperoxidases (VHPOs) in their genomes mdpi.comacs.org. These enzymes are involved in the biosynthesis of these halogenated meroterpenoids, influencing their final structure and reactivity mdpi.comacs.orgnih.gov.
Mechanisms of Biological Interaction at the Molecular and Cellular Level
This compound and related napyradiomycins exhibit diverse mechanisms of action at both molecular and cellular levels, contributing to their broad biological activities, including antibacterial and anticancer properties nih.govacs.orgmdpi.com.
Interaction with Enzymes and Receptors
This compound and its analogues interact with various biological targets. Napyradiomycins, a class of compounds structurally related to this compound, have been shown to inhibit gastric (H+-K+) ATPases and act as estrogen receptor antagonists acs.org. This suggests specific binding interactions with these enzyme and receptor systems.
More detailed research on napyradiomycin B4, a congener, has revealed its ability to suppress receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis. This suppression involves the disruption of NFATc1 expression and its target genes, as well as a reduction in mitogen-activated extracellular signal-regulated kinase (MEK) and extracellular signal-regulated kinase (ERK) phosphorylation levels. These findings indicate that napyradiomycin B4 interacts with key signaling pathways involved in bone resorption acs.org. The mechanism of action for these compounds may involve binding to specific protein targets, rather than just non-specific cellular damage acs.org.
Redox Chemistry in Biological Systems
Naphthoquinones, including this compound, are well-known for their ability to participate in redox reactions, which are fundamental to their interactions within biological systems ontosight.ainih.gov. Redox reactions are essential for life, governing processes such as energy extraction, metabolic organization, and defense mechanisms against environmental threats nih.gov.
In biological contexts, aromatic compounds like naphthoquinones can undergo enzymatic reduction to form free radicals. These radicals can then reduce molecular oxygen to superoxide, regenerating the parent compound in a process known as redox cycling wikipedia.org. This catalytic behavior can lead to the generation of reactive oxygen species (ROS), which can have significant biological implications mdpi.comwikipedia.org. The involvement of terpenyl-quinones/hydroquinones in redox cycling is often linked to their cytotoxic and antioxidant properties nih.gov.
Cellular Target Interactions
This compound and its related napyradiomycins demonstrate significant cytotoxic activities against various human cancer cell lines. These include colon carcinoma (HCT-116), breast carcinoma (MCF-7), lung cancer (NCI-H460), human hepatocellular carcinoma (HepG-2), and cervical cancer (HeLa S3) acs.orgnih.govmdpi.comresearchgate.netresearchgate.net.
A key mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, often in a dose-dependent manner mdpi.comresearchgate.net. For example, napyradiomycins have been observed to induce apoptosis in HCT-116 colon adenocarcinoma cells, suggesting a specific biochemical target for this class of cytotoxins acs.org. Some napyradiomycin analogues have been identified to target the Hsp90 paralogue Grp94 researchgate.net. While some biological actions might result from non-specific nucleophilic addition (acting as Michael acceptors), evidence also points towards interactions with specific protein targets acs.org.
Biological Activity Data for this compound and Related Napyradiomycins
| Compound | Activity Type | Target Organism/Cell Line | Value (MIC/IC50) | Unit | Reference |
| This compound | Antibacterial | Staphylococcus aureus ATCC 29213 | 0.5 - 32 | µg/mL | mdpi.com |
| This compound | Antibacterial | Bacillus subtilis SCSIO BS01 | 0.5 - 32 | µg/mL | mdpi.com |
| This compound | Antibacterial | Bacillus thuringiensis SCSIO BT01 | 0.5 - 32 | µg/mL | mdpi.com |
| This compound | Cytotoxicity | SF-268 (Human cancer cell line) | < 20 | µM | mdpi.com |
| This compound | Cytotoxicity | MCF-7 (Human cancer cell line) | < 20 | µM | mdpi.com |
| This compound | Cytotoxicity | NCI-H460 (Human cancer cell line) | < 20 | µM | mdpi.com |
| This compound | Cytotoxicity | HepG-2 (Human cancer cell line) | < 20 | µM | mdpi.com |
| Napyradiomycin A1 | Antibacterial | Staphylococcus aureus MS8710 | Potent | - | nih.gov |
| Napyradiomycin A1 | Antibacterial | Staphylococcus aureus MS9610 | Potent | - | nih.gov |
| Napyradiomycin B4 | Antiosteoclastogenic | RANKL-induced osteoclast formation | Significant inhibition | - | acs.org |
| Furaquinocin A | Cytocidal | HeLa S3 cells | 3.1 | µg/mL | nih.gov |
| Furaquinocin B | Cytocidal | HeLa S3 cells | 1.6 | µg/mL | nih.gov |
| Marfuraquinocin A | Cytotoxicity | NCI-H460 (Cancer cell line) | 3.7 | µM | nih.gov |
| Marfuraquinocin C | Cytotoxicity | NCI-H460 (Cancer cell line) | 4.4 | µM | nih.gov |
| Marfuraquinocin A, C, D | Antibacterial | S. aureus ATCC 29213 | 8.0 | µg/mL | nih.gov |
| Napyradiomycin (general) | Cytotoxicity | HCT-116 colon carcinoma | Significant growth inhibition | - | acs.org |
| Napyradiomycin (general) | Cytotoxicity | HepG2 cell line | Significant growth inhibition | - | mdpi.com |
Occurrence, Isolation, and Ecological Context
Ecological Significance
Role in Microbial Community Interactions
The production of antibiotics is a key strategy for microorganisms to survive and compete in complex communities. Naphthomevalin, identified as an antibiotic, plays a significant role in mediating these microbial interactions, primarily through antagonism. nih.gov By inhibiting the growth of other microorganisms, the producing Streptomyces strain can secure its ecological niche, gaining a competitive advantage for resources and space. nih.govfrontiersin.org
The antimicrobial spectrum of this compound has been investigated against various microorganisms. Early studies demonstrated its inhibitory effects against the Gram-positive bacterium Bacillus subtilis and the fungus Mucor. nih.gov However, it showed no activity against the Gram-negative bacterium Escherichia coli. nih.gov In another study, a new analog of this compound, Δ7″,8″-6″-hydroxythis compound, was also found to be inactive in antibacterial assays. researchgate.net This selectivity suggests a targeted role in mediating interactions with specific members of its native microbial community. Naphthoquinones as a class are recognized for their role in interspecies chemical warfare, functioning as defensive compounds. researchgate.net The production of such molecules is a critical component of the ecological strategy of Streptomyces, allowing them to modulate the structure and composition of the surrounding microbiota. mdpi.com
Table 1: Reported Antimicrobial Activity of this compound
| Test Organism | Gram Stain/Type | Result of Activity | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive | Active | nih.gov |
| Escherichia coli | Gram-negative | Inactive | nih.gov |
This table is interactive. You can sort and filter the data.
Defense Mechanisms in Natural Sources
The synthesis of secondary metabolites like this compound is a fundamental defense mechanism for the producing organism. researchgate.net In the context of its natural source, Streptomyces, this compound functions as a chemical defense agent against competing microbes. researchgate.net These filamentous bacteria are saprophytic, living in soil and sediments where they compete intensely with other bacteria and fungi for decaying organic matter.
The production of this compound and other related antibiotics such as napyradiomycins confers a significant adaptive advantage. acs.org These compounds can create an inhibitory zone around the Streptomyces colony, preventing encroachment by susceptible competitors. The MAR4 clade of Streptomyces, which are potent producers of these compounds, are particularly enriched in genes for halogenases and prenyltransferases, the enzymes responsible for synthesizing these complex defensive molecules. acs.orgnih.gov This genetic predisposition suggests an evolutionary adaptation to environments where chemical defense is crucial for survival. The structural modifications, such as prenylation, seen in this compound can increase the compound's affinity for biological membranes, potentially enhancing its bioactivity and effectiveness as a defensive agent. acs.orgnih.gov
Table 2: Research Findings on this compound and Related Compounds
| Compound Family | Producing Organism Clade | Ecological Context | Key Research Finding | Reference(s) |
|---|---|---|---|---|
| This compound / Napyradiomycins | Streptomyces (MAR4) | Marine Sediments, Soil | Production of halogenated hybrid isoprenoids as a defining feature and likely adaptation for chemical defense. | acs.orgnih.gov |
| Naphthoquinones | Streptomyces spp. | General (Soil, Plants) | Serve as defensive compounds in interspecies chemical warfare and can influence cellular signaling. | researchgate.net |
This table is interactive. You can sort and filter the data.
Chemical Communication Channels
While the primary ecological role of antibiotics like this compound is often viewed as antagonism, there is growing evidence that these molecules can also function as signaling molecules in complex chemical communication channels. nih.gov At sub-lethal concentrations, antibiotics can modulate gene expression and behavior in other bacteria, influencing processes such as biofilm formation, virulence, and motility. nih.gov
Although direct evidence for this compound acting as a chemical signal is not yet established, the broader class of naphthoquinones is known to influence cellular signaling pathways. researchgate.net It is plausible that this compound could participate in chemical communication within its ecosystem. For instance, a study on a marine Streptomyces demonstrated that under hypoxic (low oxygen) conditions, the organism shifted its secondary metabolism away from producing the antibiotic napyradiomycin (a related compound to this compound) towards a redox-active intermediate. nih.gov This suggests that the ecological function of these molecules is dynamic and can change with environmental conditions, potentially serving roles in metabolic processes or signaling beyond simple inhibition. nih.gov The production of a specific chemical signal could be used to communicate with other Streptomyces (quorum sensing) or to manipulate the behavior of other microbial species in the community. mdpi.comrsc.org This highlights the potential for a more nuanced role for this compound in its environment, acting not just as a weapon but also as a part of the complex chemical language of the microbiome.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structure Elucidationmdpi.comhud.ac.ukpharmaknowledgeforum.com
Spectroscopic analysis is fundamental to defining the precise atomic connectivity and three-dimensional shape of Naphthomevalin. numberanalytics.comjchps.com A suite of techniques is employed to gather comprehensive data on its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. mdpi.comsigmaaldrich.comwikipedia.org Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to piece together the molecule's complex structure. hud.ac.ukulethbridge.ca The structural characterization of this compound is often accomplished by comparing its NMR data with those of known, structurally similar napyradiomycin analogues. hud.ac.uknih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Napyradiomycin Analogue (CNQ525.510A) in CDCl₃ acs.org This table shows data for a closely related compound to illustrate the type of information generated.
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 80.2 | - |
| 2 | 44.8 | 2.31, m |
| 3 | 31.7 | 1.84, m; 2.11, m |
| 4 | 70.8 | 4.38, dd (3.6, 2.1) |
| 4a | 143.1 | - |
| 5 | 119.5 | - |
| 6 | 182.2 | - |
| 7 | 158.4 | - |
| 8 | 118.0 | - |
| 9 | 180.9 | - |
| 9a | 141.1 | - |
| 10 | 66.8 | 4.54, dd (3.8, 1.9) |
| 11 | 38.6 | 2.37, m; 2.54, dd (14.0, 3.8) |
| 12 | 80.7 | - |
| 13 | 47.7 | 2.18, m |
| 14 | 26.6 | 1.63, m; 1.83, m |
| 15 | 39.8 | 1.99, m |
| 16 | 29.8 | 1.81, m |
| 17 | 144.1 | 5.09, t (6.9) |
| 18 | 120.5 | 7.26, s |
| 19 | 137.2 | - |
| 20 | 124.2 | - |
| 21 | 21.1 | 1.48, s |
| 22 | 21.4 | 0.29, s |
| 23 | 31.7 | 0.89, s |
| 24 | 22.8 | 1.31, s |
| 25 | 29.5 | 1.49, s |
| 26 | 8.6 | 2.21, s |
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the exact mass and elemental formula of this compound. measurlabs.commeasurlabs.commsesupplies.com This technique provides a highly accurate mass measurement, which is critical for confirming the molecular formula proposed by NMR and other data. researchgate.netund.edu The structures of novel napyradiomycins are routinely confirmed using HRMS analysis in conjunction with NMR spectroscopy. mdpi.comalljournals.cn For example, in the analysis of related compounds, HR-ESI-MS is used to establish the molecular formula by providing a precise mass-to-charge ratio (m/z). acs.org
Circular Dichroism (CD) spectroscopy is a vital tool for investigating the stereochemistry of chiral molecules like this compound. creative-proteomics.comjascoinc.comwikipedia.org This technique measures the differential absorption of left- and right-circularly polarized light, which is directly related to the molecule's three-dimensional structure. nih.gov In studies of this compound, CD spectroscopy has been used to distinguish between different stereoisomers. For example, the unreacted, synthetically produced racemic this compound substrate shows a CD spectrum that is opposite to that of the this compound isolated from Streptomyces bacteria, providing insight into the compound's absolute configuration. escholarship.org
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV and visible light by a molecule, providing information about the electronic transitions and the presence of chromophores. technologynetworks.comwikipedia.orgnihs.go.jp The naphthoquinone core present in this compound acts as a chromophore, giving it a characteristic absorption spectrum. bioglobax.com This technique is often used in conjunction with HPLC (as a UV detector) to monitor the separation and purification of this compound and related compounds. escholarship.orgmdpi.com
While a crystal structure for this compound itself may not be reported, X-ray crystallography is a definitive method for determining the absolute stereostructure of related compounds. The structural elucidation of a new napyradiomycin congener (CNQ525.510A), for example, was unambiguously confirmed by single-crystal X-ray analysis. acs.org This analysis provided the absolute stereochemistry and confirmed the novel bicyclic ether ring system, which could not be definitively established by NMR alone. acs.org Such structural determinations for close analogues provide a solid foundation for confirming the structures of other members of the class, including this compound, by spectroscopic comparison. acs.orgmdpi.com
Chromatographic Separation Techniquesulethbridge.ca
The isolation and purification of this compound from microbial fermentation broths involve multiple chromatographic steps. cusat.ac.inbioanalysis-zone.com These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. cuni.czcolumn-chromatography.commicrobenotes.com
Thin-layer chromatography (TLC) is often used as a rapid, preliminary method to monitor the progress of reactions or separations. cuni.czijnrd.org For this compound, the difference in polarity compared to its precursors, such as napyradiomycin A1, is distinct enough to be monitored by TLC, with reported Rf values of 0.35 for this compound and 0.40 for napyradiomycin A1 in a 4:1 hexane:EtOAc solvent system. escholarship.org
For purification, High-Performance Liquid Chromatography (HPLC) is the most efficient method. nih.govijnrd.org Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18 or Phenyl-Hexyl) and a polar mobile phase. nih.govescholarship.org Enzymatically produced this compound has been purified on a semipreparative C18 column using a water/acetonitrile gradient system containing trifluoroacetic acid. escholarship.org
Table 2: Example of RP-HPLC Conditions for this compound Purification escholarship.org
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 5 µm, 250×10 mm (semipreparative) |
| Mobile Phase A | 0.1% aqueous trifluoroacetic acid |
| Mobile Phase B | 0.1% trifluoroacetic acid in acetonitrile |
| Gradient | 5% to 100% B over 20 minutes |
| Flow Rate | 2.5 mL/min |
| Detection | UV (wavelength not specified) |
Other chromatographic methods used in the broader isolation process for napyradiomycins include column chromatography with silica (B1680970) gel or Sephadex LH-20. nih.govmdpi.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental technique used for the rapid analysis of the crude extracts from Streptomyces cultures to detect the presence of this compound and to monitor the progress of its purification. mdpi.com In the isolation of napyradiomycins, TLC is used to analyze fractions collected from column chromatography. For instance, preparative TLC (PTLC) has been employed for the final purification step of related compounds, using a mobile phase such as petroleum ether/EtOAc (96:4). nih.gov The separated compounds on the TLC plate are typically visualized under UV light. researchgate.net
Flash Column Chromatography
Flash column chromatography is a primary and essential technique for the initial fractionation of the crude organic extracts containing this compound and other related meroterpenoids. escholarship.org This method allows for the separation of compounds based on their polarity. In a typical procedure, a silica gel column is used as the stationary phase. The crude extract is loaded onto the column and eluted with a solvent gradient of increasing polarity. escholarship.org Common solvent systems used for the separation of napyradiomycins include varying ratios of hexane/EtOAc or petroleum ether/CH₂Cl₂ followed by CH₂Cl₂/MeOH. escholarship.orgmdpi.com The collected fractions are then analyzed by TLC to identify those containing the target compound for further purification. escholarship.org
Future Directions and Research Perspectives
Unraveling Undiscovered Biosynthetic Pathways
A key area of future research involves the continued elucidation of undiscovered biosynthetic pathways for naphthomevalin and its congeners. The biosynthesis of naphthoquinone-based meroterpenoids, including this compound, has historically presented challenges due to their unusual substitution patterns that defy classical biochemical paradigms nih.gov. Recent breakthroughs have identified a crucial enzyme-promoted α-hydroxyketone rearrangement, catalyzed by vanadium-dependent haloperoxidases (VCPOs), as a unifying mechanism to account for the C3-prenylation observed in this compound, which contradicts the expected C2/C4-nucleophilic reactivity of the tetrahydroxynaphthalene (THN) precursor nih.govnih.gov.
Specific enzymes, such as NapT8 and NapH3, have been identified as critical players in the formation of this compound. NapT8 catalyzes the prenylation of a monochlorinated intermediate with dimethylallyl pyrophosphate (DMAPP), while NapH3 mediates the subsequent α-hydroxyketone rearrangement, facilitating the C4-to-C3 shift of the geranyl moiety tandfonline.comnih.gov. Further research is needed to fully characterize all enzymes involved in the intricate steps, including C4 geranylation, oxidative dearomatization, and C2 chlorination, which precede the α-hydroxyketone rearrangement nih.gov. Understanding the specificities and catalytic mechanisms of these enzymes, particularly those responsible for cryptic halogenation in related pathways, will be crucial for complete pathway reconstruction and manipulation researchgate.net.
Enzymatic Pathway Engineering for Production Enhancement
Enzymatic pathway engineering offers a promising avenue for enhancing the production of this compound and its derivatives. The current understanding of the biosynthetic enzymes, such as the vanadium-dependent haloperoxidases (NapH1, NapH3, NapH4) and prenyltransferases (NapT8, NapT9), provides a foundation for such engineering efforts tandfonline.comnih.gov. Chemo-enzymatic approaches have already demonstrated the potential to produce related compounds like napyradiomycin A1 and B1 on a milligram scale using these enzymes in combination tandfonline.com.
Future efforts will likely focus on optimizing the expression levels of these heterologous enzymes in suitable host microorganisms, such as Streptomyces albus or Escherichia coli, which have been successfully used for heterologous production of napyradiomycins tandfonline.com. Strategies may include balancing gene expression, optimizing translation, and employing scaffolding or compartmentation to improve metabolic flux and efficiency nih.gov. The development of artificial enzyme channels, which mimic the supramolecular organization of enzymes in nature, could further enhance substrate channeling and catalytic efficiency, thereby increasing this compound yields nih.gov.
Advanced Structural Diversification through Synthetic and Biocatalytic Means
This compound serves as the simplest member of the napyradiomycin family, with a vast array of structurally diverse derivatives existing in nature through various functionalization events core.ac.uk. Future research will aim to expand this structural diversity through advanced synthetic and biocatalytic methods. Natural diversification occurs via halocyclisation of prenyl and geranyl substituents, methylation, amination, diazotization, epoxide formation, and allylic oxidation core.ac.uk.
Biocatalysis, leveraging the promiscuity and specificity of enzymes, presents a powerful tool for generating novel this compound analogs. For instance, prenyltransferases and cyclases have shown utility in diversifying other natural product scaffolds mdpi.com. By identifying and engineering enzymes with broad substrate specificities or by employing directed evolution, researchers can introduce new functional groups, alter side chain lengths, or create novel cyclization patterns, leading to a library of unnatural this compound derivatives with potentially enhanced or altered biological activities rsc.orgresearchgate.net. Chemo-enzymatic syntheses, combining the precision of enzymatic reactions with the versatility of chemical synthesis, will be instrumental in accessing complex structures that are challenging to obtain solely through either method tandfonline.com.
Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level
While this compound itself exhibits weak antimicrobial activity against Gram-positive bacteria, its related meroterpenoids demonstrate a broader spectrum of biological activities, including potent antibacterial, antimalarial, antituberculosis, and cytotoxic effects core.ac.uknaturalproducts.netmdpi.com. Comprehensive mechanistic studies at a molecular level are essential to fully understand how these compounds exert their effects.
Future research will focus on identifying the precise molecular targets of this compound and its active analogs. This includes investigating interactions with cellular components like DNA, proteins, or membranes. For example, a related compound, lactoquinomycin (B10820073) A (LQM-A), has been shown to induce DNA damage and does not inhibit protein synthesis, suggesting DNA intercalation as a possible mechanism naturalproducts.net. Voltammetric studies on similar naphthoquinone derivatives indicate that their cytotoxic potency might be linked to their ability to form semiquinone radical species mdpi.com. Advanced techniques such as high-resolution structural biology (e.g., X-ray crystallography, cryo-EM), biophysical assays, and in vivo and in vitro functional studies will be employed to delineate the exact binding modes, enzymatic inhibition profiles, or cellular pathways affected by these compounds.
Exploration of New Microbial Sources and Ecological Niches
The discovery of this compound from Streptomyces sp. strain Gö. 28 from soil and related compounds from marine-derived Streptomyces sp. MS239 highlights the importance of exploring diverse microbial sources and ecological niches core.ac.ukmdpi.com. Actinomycetes, particularly Streptomyces species, are well-known prolific producers of a wide array of natural products, including terpenoids and meroterpenoids naturalproducts.netmdpi.comnih.gov.
Future exploration will involve targeted bioprospecting in underexplored or extreme environments, such as deep-sea sediments, polar regions, or unique symbiotic relationships, which may harbor novel microbial strains capable of producing new this compound analogs or entirely new meroterpenoid scaffolds nih.gov. Understanding the ecological niches of these microorganisms—including their physical space, resource utilization, and competitive interactions—can guide the isolation of new producers researchgate.netnih.govresearchgate.netsjtu.edu.cn. Advanced metagenomic and metatranscriptomic approaches will enable the identification of cryptic biosynthetic gene clusters from unculturable or rare microbes, providing access to a vast untapped chemical diversity nih.gov.
Integration with Bioinformatics and Natural Products Databases
The integration of bioinformatics with natural product discovery and development is crucial for accelerating research on this compound. The rapid accumulation of genomic, proteomic, and metabolomic data necessitates sophisticated computational tools for analysis rsc.org. Bioinformatics tools are already employed to study prenylated natural products and predict chemical products based on enzymological knowledge researchgate.netacs.org.
Future directions include:
Enhanced Database Curation and Interoperability : Further development and integration of natural product databases like PubChem, ChEBI, ChEMBL, ChemSpider, ChemBank, NPASS, and COCONUT will be essential core.ac.uknaturalproducts.netmdpi.comresearchgate.netacs.org. Ensuring standardized terminology, metadata, and query languages will facilitate powerful data aggregation and machine learning applications rsc.org.
Genome Mining for Biosynthetic Gene Clusters (BGCs) : Advanced genome mining algorithms will be developed to identify novel this compound-like BGCs from microbial genomes, including those obtained from metagenomic studies. This will help predict the biosynthetic potential of newly discovered strains and guide targeted isolation and engineering efforts nih.govacs.org.
Predictive Modeling : Machine learning and artificial intelligence can be leveraged to predict novel this compound analogs with desired biological activities, optimize fermentation conditions for enhanced production, and even forecast the mechanism of action based on structural features rsc.org.
Pathway Reconstruction and Simulation : Bioinformatics tools can assist in in silico reconstruction and simulation of this compound biosynthetic pathways, identifying bottlenecks and guiding rational engineering strategies for improved yields or the production of specific derivatives.
Q & A
Q. How should researchers mitigate bias when designing this compound experiments?
Q. What documentation is critical for ensuring reproducibility in this compound research?
- Methodological Answer : Include detailed synthetic procedures (e.g., molar ratios, purification steps), instrument parameters (e.g., NMR pulse sequences), and raw spectral data. Follow the Beilstein Journal of Organic Chemistry’s guidelines for supplementary materials, ensuring all datasets are machine-readable .
Tables for Key Data Reporting
| Parameter | Recommended Technique | Validation Criteria |
|---|---|---|
| Purity | HPLC (≥95% peak area) | Comparison with certified reference |
| Structural Confirmation | ¹H/¹³C NMR, HRMS | Match predicted vs. observed shifts |
| Bioactivity IC₅₀ | Dose-response curve (n≥3) | R² ≥0.90 for fitted model |
| Metabolite Identification | UHPLC-MS/MS with isotopic tags | MS/MS fragmentation match to libraries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
